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Compound of Interest

Compound Name: Ethyl 3,5-dinitrobenzoate

Cat. No.: B1581897

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a homologous series of alkyl 3,5-
dinitrobenzoate esters. These compounds are frequently synthesized as derivatives to aid in
the identification and characterization of alcohols. This document summarizes key data from
UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)
analyses to facilitate their differentiation and structural elucidation.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for methyl,
ethyl, propyl, and butyl 3,5-dinitrobenzoate esters.

Table 1: UV-Vis and IR Spectroscopic Data
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Table 2: 1H NMR and 3C NMR Spectroscopic Data (Solvent: CDCIs)
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Ester

'H NMR (3, ppm)

3C NMR (0, ppm)

Methyl 3,5-dinitrobenzoate

9.25 (t, 1H, Ar-H), 9.15 (d, 2H,
Ar-H), 4.00 (s, 3H, -OCHs)

162.5 (C=0), 148.8 (C-NO2),
134.5 (C-CO), 129.8 (CH-AT),
122.5 (CH-Ar), 53.0 (-OCHs)

Ethyl 3,5-dinitrobenzoate

9.24 (t, 1H, Ar-H), 9.15 (d, 2H,
Ar-H), 4.50 (g, 2H, -OCHz-),
1.45 (t, 3H, -CHs)

162.1 (C=0), 148.8 (C-NO2),

134.9 (C-CO), 129.7 (CH-Ar),
122.4 (CH-Ar), 62.5 (-OCHz-),
14.2 (-CHs)

Propyl 3,5-dinitrobenzoate

9.23 (t, 1H, Ar-H), 9.14 (d, 2H,
Ar-H), 4.39 (t, 2H, -OCHz2-),
1.85 (sext, 2H, -CHa-), 1.05 (t,
3H, -CH3)

162.2 (C=0), 148.8 (C-NO2),

135.0 (C-CO), 129.6 (CH-AT),
122.3 (CH-Ar), 68.2 (-OCHz-),
22.0 (-CH2-), 10.5 (-CH3)

Butyl 3,5-dinitrobenzoate

9.23 (t, 1H, Ar-H), 9.14 (d, 2H,
Ar-H), 4.43 (t, 2H, -OCHz2-),
1.80 (quint, 2H, -CH2-), 1.50
(sext, 2H, -CH2-), 0.99 (t, 3H, -
CHs)

162.2 (C=0), 148.8 (C-NO2),
135.0 (C-CO), 129.6 (CH-AT),
122.3 (CH-Ar), 66.4 (-OCHz-),
30.6 (-CHz-), 19.2 (-CHz-),
13.7 (-CHs)

Table 3: Mass Spectrometry Data (Electron lonization)

Ester

Molecular lon (M*, m/z)

Key Fragment lons (m/z)

195 ([M-OCHs]*), 166, 150,

Methyl 3,5-dinitrobenzoate 226
120, 104, 75
o 195 ([M-OC2Hs]*), 180, 150,
Ethyl 3,5-dinitrobenzoate 240
120, 104, 75
o 195 ([M-OCsH7]*), 212, 150,
Propyl 3,5-dinitrobenzoate 254
120, 104, 75
o 195 ([M-OCa4Ho]*), 212, 150,
Butyl 3,5-dinitrobenzoate 268

120, 104, 75

Experimental Protocols
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Detailed methodologies for the key experiments are provided below.

Synthesis of 3,5-Dinitrobenzoate Esters

Materials:

e 3,5-Dinitrobenzoyl chloride

e Anhydrous alcohol (methanol, ethanol, propanol, or butanol)
e Pyridine

 Diethyl ether

» 5% Sodium bicarbonate solution

o Saturated sodium chloride solution

e Anhydrous magnesium sulfate

Procedure:

¢ In a round-bottom flask, dissolve 1.0 g of 3,5-dinitrobenzoyl chloride in 10 mL of anhydrous
diethyl ether.

¢ Add a stoichiometric equivalent of the corresponding anhydrous alcohol.
e Slowly add a 1.2 molar equivalent of pyridine to the mixture with stirring.
« Stir the reaction mixture at room temperature for 1-2 hours.

» Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of water, 20
mL of 5% sodium bicarbonate solution, and 20 mL of saturated sodium chloride solution.

» Dry the organic layer over anhydrous magnesium sulfate.

» Filter and evaporate the solvent under reduced pressure to yield the crude ester.
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» Recrystallize the solid product from a suitable solvent (e.g., ethanol/water mixture) to obtain
the pure 3,5-dinitrobenzoate ester.

Spectroscopic Analyses

UV-Vis Spectroscopy:
e Instrument: Double-beam UV-Vis spectrophotometer.
e Solvent: Ethanol.

e Procedure: Prepare a dilute solution of the ester in ethanol. Record the absorption spectrum
from 200 to 400 nm against an ethanol blank. The wavelength of maximum absorbance
(Amax) is determined from the spectrum.

Infrared (IR) Spectroscopy:
e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid ester with
dry potassium bromide and pressing the mixture into a thin disk.

e Procedure: Record the IR spectrum from 4000 to 400 cm~1. Identify the characteristic
absorption bands for the carbonyl (C=0) and nitro (NOz) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Instrument: 400 MHz NMR spectrometer.

e Solvent: Deuterated chloroform (CDCls) with tetramethylsilane (TMS) as an internal
standard.

e Procedure: Dissolve approximately 10-20 mg of the ester in 0.7 mL of CDCIs. Record the *H
and 3C NMR spectra. Chemical shifts (d) are reported in parts per million (ppm) relative to
TMS.

Mass Spectrometry (MS):
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e Instrument: Mass spectrometer with an electron ionization (EI) source.

e Procedure: Introduce a small amount of the sample into the instrument. Obtain the mass
spectrum and identify the molecular ion (M*) and major fragment ions. The fragmentation
pattern can provide valuable structural information. A characteristic fragment at m/z 195,
corresponding to the 3,5-dinitrobenzoyl cation, is commonly observed.[1]

Visualizations
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Caption: Experimental workflow for the synthesis and spectroscopic analysis of 3,5-
dinitrobenzoate esters.
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Caption: Complementary information from different spectroscopic methods for structural
elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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